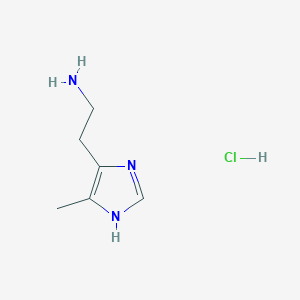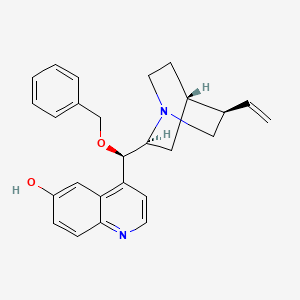
2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride” is a biochemical reagent used as a substrate for the determination of histamine enzymes . It is a metabolite of histamine (Him) .
Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride” is represented by the InChI code: 1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H .Aplicaciones Científicas De Investigación
Immune Response Modifiers and Antitumoral Applications
Imiquimod, an analogue closely related to 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, acts as a novel immune response modifier. It has shown no inherent antiviral or antiproliferative activity in vitro but demonstrates significant immunoregulatory, antiviral, antiproliferative, and antitumoral activities in vivo. Imiquimod and its analogues induce local cytokine production, such as IFN-α, -β, and various interleukins, suggesting their utility as topical agents for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. The compound's insolubility in water is countered in clinical studies by its incorporation into an oil-into-water cream emulsion, displaying mild-to-moderate, well-tolerated side effects (Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives, sharing a core structural motif with 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, are recognized for their effectiveness as corrosion inhibitors in the petroleum industry. Their heterocyclic structure, featuring two nitrogen atoms and a pendant side chain or alkyl amine substituent, facilitates strong adsorption on metal surfaces, thereby forming a protective hydrophobic film. This makes them attractive for enhancing the effectiveness of corrosion inhibition, particularly due to their low toxicity, cost, and environmental friendliness (Sriplai & Sombatmankhong, 2023).
Antitumor Activity of Imidazole Derivatives
The antitumor activity of imidazole derivatives, including compounds structurally related to 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, has been extensively reviewed. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing for various cancers. The structural versatility of imidazole derivatives enables the synthesis of compounds with diverse biological properties, potentially leading to the discovery of new antitumor drugs (Iradyan et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQCBSLSHHBBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride | |
CAS RN |
36376-47-3 | |
| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)



![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)






![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
